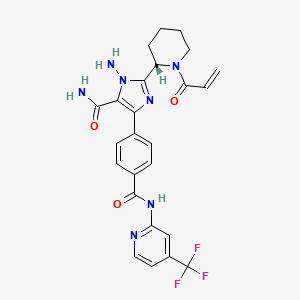

BTK inhibitor 19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H24F3N7O3 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)-2-pyridinyl]carbamoyl]phenyl]imidazole-4-carboxamide |

InChI |

InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1 |

InChI Key |

WIZIQUFUGUEWKY-KRWDZBQOSA-N |

Isomeric SMILES |

C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |

Canonical SMILES |

C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of 1-Amino-1H-imidazole-5-carboxamide BTK Inhibitors

This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of a novel class of Bruton's Tyrosine Kinase (BTK) inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold. This new class of inhibitors demonstrates high potency, selectivity, and favorable pharmacokinetic profiles, offering a promising alternative to currently approved BTK inhibitors.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[2][3] While several BTK inhibitors, such as ibrutinib, have been approved, they are associated with off-target effects, leading to adverse events.[3][4] This has driven the search for more selective BTK inhibitors.

This guide details the discovery of a novel series of covalent BTK inhibitors that utilize a unique 1-amino-1H-imidazole-5-carboxamide as a hinge-binding motif.[4] The research culminated in the identification of a lead compound, compound 26 , which exhibits impressive selectivity, favorable pharmacokinetic properties, and robust in vivo anti-tumor efficacy.[3][4]

Core Innovation: The 1-Amino-1H-imidazole-5-carboxamide Scaffold

A key innovation in this research is the pioneering use of the 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge binder for kinase inhibitors.[3][4] This novel chemical entity has the potential to significantly broaden the diversity of kinase inhibitor chemistry.[3][4] The carboxamide group within this core structure plays a crucial role in binding to the BTK hinge region, as demonstrated by the dramatic loss of activity when it is replaced.[4]

Data Presentation

Table 1: In Vitro BTK Inhibitory Activity of Key Compounds

| Compound | Structure | BTK IC50 (nM) |

| 1 | (Structure not provided in search results) | >1000 |

| 2 | (Structure not provided in search results) | 15.3 ± 1.2 |

| 3 | (Structure not provided in search results) | 1.5 ± 0.2 |

| 4 | (Structure not provided in search results) | 0.8 ± 0.1 |

| 5 | (Structure not provided in search results) | 3.2 ± 0.4 |

| 26 | (Structure not provided in search results) | 0.5 ± 0.1 |

| Ibrutinib | (Reference Compound) | 1.2 ± 0.2 |

| Acalabrutinib | (Reference Compound) | 3.1 ± 0.5 |

Data extracted from the primary research publication. The structures of the compounds are detailed in the original paper.

Table 2: Kinase Selectivity Profile of Compound 26

| Kinase | IC50 (nM) |

| BTK | 0.5 ± 0.1 |

| EGFR | >10000 |

| ITK | >10000 |

| TEC | 1580 ± 120 |

| SRC | >10000 |

| LYN | 850 ± 65 |

| SYK | >10000 |

This table highlights the high selectivity of compound 26 for BTK over other kinases, which is a significant advantage over less selective inhibitors like ibrutinib.

Table 3: Pharmacokinetic Properties of Compound 26 in Rats

| Parameter | Value |

| Oral Bioavailability (F%) | 45.2% |

| Tmax (h) | 0.5 |

| Cmax (ng/mL) | 125 ± 25 |

| AUC (0-t) (ng·h/mL) | 458 ± 92 |

| t1/2 (h) | 2.1 ± 0.4 |

These data indicate that compound 26 has good oral bioavailability and a reasonable half-life in rats.

Experimental Protocols

BTK Enzyme Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human BTK enzyme, ATP, and a peptide substrate (e.g., Poly-GT).

-

Procedure:

-

The BTK enzyme was incubated with the test compound at various concentrations in an assay buffer.

-

The kinase reaction was initiated by the addition of ATP and the peptide substrate.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a TR-FRET detection system.

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Kinase Selectivity Assay

The kinase selectivity of compound 26 was evaluated against a panel of other kinases using a similar TR-FRET or equivalent kinase activity assay format. The experimental protocol was analogous to the BTK enzyme inhibition assay, with the specific kinase and its corresponding substrate being the variables.

In Vitro Cellular Proliferation Assay

The anti-proliferative activity of the compounds was assessed in B-cell lymphoma cell lines (e.g., Ramos, TMD8).

-

Cell Culture: Cells were cultured in appropriate media and conditions.

-

Procedure:

-

Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

-

After a defined incubation period (e.g., 72 hours), cell viability was measured using a standard method such as the CellTiter-Glo® luminescent cell viability assay.

-

-

Data Analysis: The IC50 values were determined from the dose-response curves.

In Vivo Efficacy Study in a Xenograft Mouse Model

The in vivo anti-tumor efficacy of compound 26 was evaluated in a TMD8 human diffuse large B-cell lymphoma xenograft model in immunodeficient mice.

-

Animal Model: Female NOD-SCID mice were subcutaneously inoculated with TMD8 cells.

-

Treatment: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Compound 26 was administered orally at a specified dose and schedule.

-

Efficacy Assessment: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualization

BTK Signaling Pathway

Caption: BTK Signaling Pathway and Inhibition.

Experimental Workflow for Inhibitor Screening

Caption: Drug Discovery Workflow.

Conclusion

The discovery of 1-amino-1H-imidazole-5-carboxamide derivatives as BTK inhibitors represents a significant advancement in the field of kinase inhibitor research. The lead compound, compound 26, demonstrates a superior profile of high potency, exquisite selectivity, and favorable in vivo properties. This novel class of inhibitors holds considerable promise for the development of a safer and more effective therapeutic option for patients with B-cell malignancies. Further clinical investigation of these promising preclinical candidates is warranted.

References

The Core Mechanism of Action of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. As a key mediator in the B-cell receptor (BCR) signaling pathway, its inhibition disrupts the proliferation and survival of malignant B-cells. This technical guide provides an in-depth exploration of the mechanism of action of BTK inhibitors, detailing the intricacies of the BCR signaling cascade, the molecular interactions of both covalent and non-covalent inhibitors, and the mechanisms of acquired resistance. Quantitative data on inhibitor potency and cellular activity are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of the signaling pathways and inhibitory mechanisms are provided to support further research and development in this pivotal area of oncology.

Introduction: The Role of BTK in B-Cell Signaling

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[3] BTK's central role in this pathological signaling makes it a prime target for therapeutic intervention.

Upon antigen binding to the BCR, a signaling cascade is initiated. This leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1] This phosphorylation event triggers a cascade of downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation.[4]

The B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a complex network of protein interactions and phosphorylation events. The following diagram illustrates the key steps leading to B-cell activation and the central role of BTK.

Mechanisms of BTK Inhibition

BTK inhibitors are broadly classified into two categories based on their mode of binding: covalent and non-covalent inhibitors.

Covalent Irreversible Inhibitors

First and second-generation BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, are covalent irreversible inhibitors. These molecules are designed to form a permanent covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby blocking downstream signaling.

Non-Covalent Reversible Inhibitors

A newer class of BTK inhibitors, such as pirtobrutinib, employs a non-covalent, reversible binding mechanism.[5] These inhibitors also occupy the ATP-binding pocket but do so through hydrogen bonds and other non-covalent interactions. A key advantage of this class is its ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[5] The reversible nature of the binding means the inhibitor can associate and dissociate from the enzyme.

Quantitative Analysis of BTK Inhibitor Potency and Selectivity

The efficacy and safety of BTK inhibitors are determined by their potency against BTK and their selectivity over other kinases. Off-target inhibition can lead to adverse effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key BTK inhibitors against BTK and a selection of other kinases, as well as their activity in cellular proliferation assays.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |

| BTK | 0.5 - 1.5 [6][7] | 5.1 [6] | 0.5 | <1 [8] |

| EGFR | 5-10 | >1000 | >1000 | >5000 |

| ITK | 10 | >1000 | 30-56 | >5000 |

| TEC | 3.2-78[9] | 37-1000[9] | ~2[9] | >5000 |

| SRC | 20-40 | >1000 | >1000 | >5000 |

| LYN | 10-20 | >1000 | >1000 | >5000 |

Data compiled from multiple sources. Values can vary based on assay conditions.

Table 2: Anti-proliferative Activity in B-cell Lymphoma Cell Lines (IC50, µM)

| Cell Line (Disease) | Ibrutinib | Acalabrutinib | Zanubrutinib |

| Raji (Burkitt's Lymphoma) | 5.20[10] | - | - |

| Ramos (Burkitt's Lymphoma) | 0.87[10] | - | - |

| SU-DHL-6 (DLBCL) | - | 0.0031 | - |

| REC-1 (MCL) | - | 0.186 | - |

| NU-DUL-1 (ABC-DLBCL) | - | ~0.01 | ~0.01 |

| SU-DHL-2 (ABC-DLBCL) | - | ~0.01 | ~0.01 |

DLBCL: Diffuse Large B-cell Lymphoma, MCL: Mantle Cell Lymphoma, ABC: Activated B-cell like. Data compiled from various preclinical studies.[11]

Mechanisms of Resistance

Despite the clinical success of BTK inhibitors, acquired resistance can lead to disease progression. The primary mechanisms of resistance differ between covalent and non-covalent inhibitors.

Experimental Protocols

In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity of an inhibitor for BTK.

Materials:

-

BTK enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor compounds

-

384-well plate

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of the test inhibitor in Kinase Buffer A with DMSO. Perform serial dilutions to create a concentration gradient.

-

Prepare a 3X kinase/antibody mixture in Kinase Buffer A.

-

Prepare a 3X tracer solution in Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the 3X test inhibitor solution to the wells of the 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of BTK Phosphorylation

This protocol describes the detection of BTK autophosphorylation at Tyr223 in cell lysates as a measure of BTK activation.

Materials:

-

Cell line (e.g., Ramos, SU-DHL-6)

-

BTK inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired density.

-

Treat cells with the BTK inhibitor at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration of the lysates (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-BTK primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.

-

Quantify band intensities and normalize the phospho-BTK signal to the total-BTK signal.

-

Conclusion

BTK inhibitors have transformed the therapeutic landscape for B-cell malignancies by targeting a key vulnerability in the BCR signaling pathway. The evolution from first-generation covalent inhibitors to next-generation covalent and non-covalent agents reflects a sophisticated understanding of the molecular pharmacology required to enhance selectivity and overcome resistance. This guide has provided a comprehensive overview of the mechanism of action of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Continued research into the nuances of BTK signaling and inhibitor interactions will undoubtedly pave the way for the development of even more effective and durable therapies for patients with B-cell cancers.

References

- 1. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of new‑generation BTKis (p... - CLL Support [healthunlocked.com]

- 3. 2.4. Western blot analysis [bio-protocol.org]

- 4. jaypirca.lilly.com [jaypirca.lilly.com]

- 5. Facebook [cancer.gov]

- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Irreversible Embrace: A Technical Guide to Covalent BTK Inhibition at Cysteine 481

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of covalent Bruton's tyrosine kinase (BTK) inhibitors, focusing on their interaction with the critical Cysteine 481 (Cys481) residue. It provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols for characterization, and a comparative analysis of key inhibitors, serving as a vital resource for professionals in the field of drug discovery and development.

The Mechanism of Covalent Inhibition

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Covalent BTK inhibitors have revolutionized the treatment landscape for these conditions. These inhibitors are designed to form a stable, irreversible bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the BTK enzyme.[3]

The formation of this covalent bond is typically achieved through a Michael addition reaction, where a nucleophilic thiol group from the Cys481 residue attacks an electrophilic warhead, commonly an acrylamide or a related moiety, present on the inhibitor molecule.[4] This irreversible binding permanently inactivates the enzyme, leading to sustained inhibition of BTK signaling.[5] The high selectivity of these inhibitors is attributed to the unique positioning of Cys481 within the BTK active site, a feature not universally conserved across the human kinome.[6]

The mechanism of covalent modification of Cys481 by inhibitors like ibrutinib has been investigated through quantum mechanics/molecular mechanics (QM/MM) simulations. These studies suggest a direct proton transfer from Cys481 to the acrylamide warhead, followed by the formation of the covalent bond.[4][7]

Quantitative Comparison of Covalent BTK Inhibitors

The potency and specificity of covalent BTK inhibitors are characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the rate of inactivation (kinact). The ratio kinact/Ki is a critical measure of the covalent efficiency of the inhibitor. The following tables summarize the quantitative data for prominent covalent BTK inhibitors.

| Inhibitor | BTK IC50 (nM) | Notes | Reference(s) |

| Ibrutinib | 0.5 | First-generation inhibitor. | [8] |

| Acalabrutinib | 5.1 | Second-generation inhibitor with increased selectivity. | |

| Zanubrutinib | <1.0 | Second-generation inhibitor designed for improved oral bioavailability and selectivity. | |

| Tirabrutinib | 2.1 | Second-generation inhibitor. | |

| Orelabrutinib | 1.0 | Second-generation inhibitor. | |

| Spebrutinib | 0.5 | Also known as CC-292. | |

| Rilzabrutinib | 3.1 | A reversible covalent inhibitor. |

Table 1: Biochemical IC50 Values of Covalent BTK Inhibitors. This table provides a comparative overview of the biochemical potency of various covalent BTK inhibitors against the BTK enzyme.

| Inhibitor | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference(s) |

| Ibrutinib | 4.8 | - | - | [8] |

| Acalabrutinib | 8.7 | - | 30,000 | [6] |

| Tirabrutinib | - | - | 24,000 | [6] |

| Compound 10 | 4220 | 0.000256 | 60.7 | [6] |

| Compound 27 | - | - | 12,000 | [6] |

Table 2: Kinetic Parameters of Covalent BTK Inhibitors. This table details the kinetic parameters that define the two-step process of covalent inhibition: initial reversible binding (Ki) and subsequent irreversible inactivation (kinact). The covalent efficiency (kinact/Ki) is a key metric for comparing these inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the discovery and characterization of covalent BTK inhibitors.

Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding affinity of inhibitors to BTK.

Materials:

-

BTK enzyme (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (covalent inhibitors)

-

384-well plates

Procedure:

-

Tracer Concentration Optimization:

-

Perform a serial dilution of the Kinase Tracer in Kinase Buffer A.

-

Prepare a solution of BTK enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.

-

Add the tracer dilutions and the enzyme/antibody mix to the wells of a 384-well plate.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

-

Determine the tracer concentration that gives a robust signal-to-background ratio.[9]

-

-

Inhibitor IC50 Determination:

-

Prepare serial dilutions of the test compounds in Kinase Buffer A.

-

Prepare a solution of BTK enzyme, Eu-anti-Tag Antibody, and the optimized concentration of Kinase Tracer in Kinase Buffer A.

-

Add the compound dilutions and the enzyme/antibody/tracer mix to the wells of a 384-well plate.

-

Incubate for a fixed time (e.g., 1 hour) at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

-

Cell-Based BTK Autophosphorylation Assay (Western Blot)

This protocol details a method to assess the ability of a covalent inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context.

Materials:

-

Ramos B-cell line (or other suitable B-cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-IgM antibody (for stimulation)

-

Test compounds (covalent inhibitors)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 medium.

-

Seed cells in a multi-well plate and starve overnight in serum-free medium.

-

Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against pBTK (Tyr223) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.[5][10]

-

-

Data Analysis:

-

Quantify the band intensities for pBTK and total BTK using densitometry software.

-

Calculate the ratio of pBTK to total BTK for each treatment condition.

-

Determine the IC50 value for the inhibition of BTK phosphorylation.

-

Mass Spectrometry for Confirmation of Covalent Binding

This protocol outlines a general workflow for using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the covalent modification of Cys481 by an inhibitor.

Materials:

-

Recombinant BTK protein

-

Test compound (covalent inhibitor)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

In Vitro Labeling:

-

Incubate recombinant BTK protein with a molar excess of the covalent inhibitor for a specified time (e.g., 1-4 hours) at room temperature to allow for covalent bond formation.

-

A control sample with vehicle (DMSO) should be run in parallel.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the protein samples.

-

Reduce disulfide bonds with DTT.

-

Alkylate free cysteine residues with IAM. This step will not modify Cys481 if it has been covalently bound by the inhibitor.

-

Digest the protein into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired MS/MS data against the BTK protein sequence using a database search engine (e.g., Mascot, Sequest).

-

Include a variable modification in the search parameters corresponding to the mass of the covalent inhibitor on cysteine residues.

-

Identify the peptide containing Cys481 and confirm the presence of the mass shift corresponding to the inhibitor.

-

Manual inspection of the MS/MS spectrum of the modified peptide can further confirm the site of modification.

-

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of covalent inhibition, and a typical experimental workflow for inhibitor characterization.

Figure 1: Simplified BTK signaling pathway upon B-cell receptor activation.

Figure 2: Two-step mechanism of covalent inhibition of BTK by an inhibitor.

Figure 3: A typical experimental workflow for the characterization of covalent BTK inhibitors.

References

- 1. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase [hero.epa.gov]

- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research-portal.uu.nl [research-portal.uu.nl]

The Target Selectivity Profile of BTK Inhibitor 19: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of BTK inhibitor 19, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). This document delves into its inhibitory potency, kinase selectivity, the underlying signaling pathways, and the experimental methodologies used for its characterization. This compound is a significant research compound that served as a precursor to the clinically investigated remibrutinib (LOU064).[1]

Introduction to this compound

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.

This compound is a potent and highly selective covalent inhibitor of BTK. It forms a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to irreversible inhibition. Initial studies reported an IC50 of 2.7 nM for BTK.[2] Another study reported an even higher potency with an IC50 of 0.9 nM, though it was noted that the compound possessed unfavorable physicochemical properties, which led to its further optimization into remibrutinib.[1]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While a comprehensive kinase panel screening for "this compound" is not publicly available, the data for its direct successor, remibrutinib (LOU064), offers significant insight into the selectivity profile of this chemical series. Remibrutinib is noted for its "exquisite kinase selectivity," which is attributed to its binding to an inactive conformation of BTK.[3][4][5]

The following table summarizes the selectivity of remibrutinib against a panel of selected kinases. This data is representative of the high selectivity profile of the chemical scaffold from which this compound originates.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. BTK |

| BTK | 0.9 | 1 |

| EGFR | >10,000 | >11,111 |

| ITK | >10,000 | >11,111 |

| Lck | >10,000 | >11,111 |

| SRC | >10,000 | >11,111 |

| LYN | >10,000 | >11,111 |

| JAK3 | >10,000 | >11,111 |

Note: The data presented is for remibrutinib (LOU064), the optimized successor of this compound. The IC50 for BTK is based on the value reported for this compound in one of the key publications.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of the target selectivity profile of covalent inhibitors like this compound involves a series of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Example Protocol)

A common method to determine the potency of a kinase inhibitor is through a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the inhibitor. For covalent inhibitors, a time-dependent inhibition assay is crucial.

Objective: To determine the IC50 value of this compound against BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Substrate peptide (e.g., a poly-Glu, Tyr peptide)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the BTK enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiation of Reaction: Add a solution of ATP in kinase buffer to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of ATP depletion and ADP-to-ATP conversion followed by a luciferase-based detection of the newly synthesized ATP.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the general workflow for a kinase selectivity profiling experiment.

Cellular Assays

To assess the activity of the inhibitor in a more physiologically relevant context, cellular assays are employed. These assays typically measure the inhibition of BTK autophosphorylation or the phosphorylation of its downstream substrates.

Example: Cellular BTK Autophosphorylation Assay

-

Culture a B-cell lymphoma cell line (e.g., Ramos cells) that expresses endogenous BTK.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the B-cell receptor pathway (e.g., with anti-IgM antibody) to induce BTK activation and autophosphorylation.

-

Lyse the cells and quantify the levels of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Y223) and total BTK using methods like Western blotting or ELISA.

-

The reduction in pBTK levels in the presence of the inhibitor is used to determine the cellular potency (EC50).

Conclusion

This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. While detailed public data on its full kinome scan is limited, the information available for its successor, remibrutinib, strongly indicates a best-in-class selectivity profile. This high selectivity is a key attribute for minimizing off-target effects and enhancing the therapeutic potential of this class of inhibitors. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such targeted covalent inhibitors in drug discovery and development.

References

Preclinical Evaluation of BTK Inhibitor 19: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preclinical evaluation of a Bruton's tyrosine kinase (BTK) inhibitor designated as "BTK inhibitor 19". This document summarizes key data from primary research, details experimental methodologies, and visualizes relevant biological pathways and workflows. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.

It is important to note that the designation "this compound" has been associated with at least two distinct chemical entities in the scientific literature. This guide will address both compounds, clarifying their origins and respective preclinical data.

Compound 1: 1-Amino-1H-imidazole-5-carboxamide Derivative

A highly selective, covalent BTK inhibitor, referred to in some commercial contexts as "this compound," was identified within a series of 1-amino-1H-imidazole-5-carboxamide derivatives. However, the primary research publication by Ma C, et al. designates the most potent compound in this series as compound 26 . For clarity and accuracy, this guide will refer to this compound by its designation in the source publication.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Compound 26

| Kinase | IC50 (nM) |

| BTK | 2.7 |

| EGFR | >10000 |

| JAK3 | >10000 |

| ITK | 184 |

| TEC | 35.6 |

| BMX | 6.8 |

| SRC | 25.1 |

| LYN | 12.3 |

| FYN | 9.8 |

Table 2: Cellular Activity of Compound 26

| Cell Line | Assay | IC50 (nM) |

| Ramos (B-cell lymphoma) | Proliferation | 8.9 |

| TMD8 (B-cell lymphoma) | Proliferation | 15.2 |

Table 3: Pharmacokinetic Properties of Compound 26 in Sprague-Dawley Rats (Oral Administration, 10 mg/kg)

| Parameter | Value |

| Tmax (h) | 1.0 |

| Cmax (ng/mL) | 857 |

| AUC (0-t) (ng·h/mL) | 3428 |

| t1/2 (h) | 2.1 |

| Bioavailability (%) | 45.6 |

Experimental Protocols

BTK Kinase Assay: The inhibitory activity of the compound against BTK was determined using an ADP-Glo™ kinase assay. The assay measures the amount of ADP produced during the kinase reaction. Recombinant human BTK enzyme was incubated with the inhibitor at various concentrations, ATP, and a suitable substrate in a kinase buffer. After the reaction, the amount of ADP was quantified by converting it to ATP and then measuring the light produced by a luciferase reaction. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (Ramos and TMD8 cells): The anti-proliferative activity was evaluated using a CellTiter-Glo® luminescent cell viability assay. Ramos and TMD8 cells were seeded in 96-well plates and treated with varying concentrations of the inhibitor for 72 hours. The CellTiter-Glo® reagent was then added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. IC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Model (Ramos cells): Female BALB/c nude mice were subcutaneously inoculated with Ramos B-cell lymphoma cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The BTK inhibitor was administered orally at a specified dose and schedule. Tumor volume was measured regularly with calipers. At the end of the study, the tumors were excised and weighed.

Pharmacokinetic Study in Sprague-Dawley Rats: Male Sprague-Dawley rats were administered the compound orally at a dose of 10 mg/kg. Blood samples were collected at various time points post-administration. The plasma concentrations of the compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Tmax, Cmax, AUC, t1/2, and bioavailability, were calculated from the plasma concentration-time profiles.

Signaling Pathway and Experimental Workflow

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound (Compound 26).

Caption: Preclinical evaluation workflow for this compound.

Compound 2: Thieno[3,2-d]pyrimidine Derivative

Another compound referred to as compound 19 in the literature is a thieno[3,2-d]pyrimidine derivative identified by Zhang Q, et al. This compound also demonstrates inhibitory activity against BTK.

Data Presentation

Table 4: In Vitro Kinase and Cellular Inhibitory Activity of Compound 19 (thieno[3,2-d]pyrimidine)

| Target | Assay | IC50 (nM) |

| BTK | Kinase Assay | 29.9 |

| B-Cell | Proliferation | 284 |

| T-Cell | Proliferation | >10000 |

| EGFR | Kinase Assay | Inactive |

| JAK3 | Kinase Assay | Inactive |

| ITK | Kinase Assay | Inactive |

Experimental Protocols

BTK Kinase Assay: The enzymatic activity of BTK was measured using a kinase assay kit. The inhibitor, at various concentrations, was incubated with the BTK enzyme, ATP, and a substrate. The kinase activity was determined by measuring the amount of product formed, often through a fluorescence-based detection method. IC50 values were calculated from the resulting dose-response curves.

Lymphocyte Proliferation Assay: Murine splenocytes were isolated and stimulated with either a B-cell mitogen (e.g., LPS) or a T-cell mitogen (e.g., ConA) in the presence of varying concentrations of the inhibitor. Cell proliferation was assessed after a 48-hour incubation period using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of viable cells. IC50 values were determined for both B-cell and T-cell proliferation.

Signaling Pathway and Experimental Workflow

The general BTK signaling pathway and preclinical evaluation workflow are similar to those described for the 1-amino-1H-imidazole-5-carboxamide derivative. The key difference lies in the specific chemical scaffold of the inhibitor.

An In-depth Technical Guide to Novel Hinge-Binding Scaffolds for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and characterization of novel hinge-binding scaffolds for kinase inhibitors. It delves into the core principles of kinase inhibition, showcases recent advancements in scaffold design, and offers detailed experimental and computational protocols to aid in the development of next-generation therapeutics.

Introduction: The Kinase Hinge Region - A Perennial Target for Drug Discovery

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular functions. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.

The ATP-binding site of kinases is a highly conserved pocket, and at its heart lies the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region is critical for ATP binding, typically forming one to three hydrogen bonds with the adenine moiety of ATP. The majority of kinase inhibitors are ATP-competitive and are designed to mimic these crucial interactions with the hinge region, thereby blocking the binding of ATP and inhibiting kinase activity. The development of novel scaffolds that can effectively interact with the hinge region is a central focus of modern kinase drug discovery, aiming to improve potency, selectivity, and overcome drug resistance.

Novel Hinge-Binding Scaffolds: Expanding the Chemical Space

The relentless pursuit of more effective and selective kinase inhibitors has led to the exploration of a diverse chemical space beyond the traditional purine-like scaffolds. This section highlights some of the novel hinge-binding scaffolds that have emerged in recent years, along with their reported inhibitory activities.

Recently Developed Hinge-Binding Scaffolds

The following table summarizes the inhibitory activity of several recently identified novel kinase inhibitor scaffolds.

| Scaffold Class | Example Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Substituted Triazoles | A potent and selective inhibitor | BTK | 8 | [1] |

| LCK | 18 | [1] | ||

| 8-Amino-2H-isoquinolin-1-one | MR1 | MELK | 1,400 | [2] |

| MST3 | 3,600 | [2] | ||

| Quinazolines | Compound 49 | CAMKK2 | 12 | [3] |

| Compound 50 | CAMKK2 | 96 | [3] | |

| Quinolines | Compound 46 | CAMKK2 | 13 | [3] |

| Compound 45 | CAMKK2 | 137 | [3] | |

| 1-Pyridyl-4-substituted-pyrazoles | Compound 15 | PLK1 | 219 | [4] |

| NCI 14040 | A novel lead inhibitor | Aurora-A | 3,500 (PANC1 cells) | [5] |

Table 1: Inhibitory activity of selected novel hinge-binding scaffolds against their target kinases. IC50 values represent the half-maximal inhibitory concentration.

Experimental Protocols for Kinase Inhibitor Characterization

The robust characterization of novel kinase inhibitors requires a suite of biochemical and cell-based assays. This section provides detailed protocols for two of the most common and powerful in vitro kinase assays.

Radiometric Kinase Assay (Dot Blot)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein by a kinase.

Materials:

-

Kinase of interest

-

Substrate peptide or protein

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Unlabeled ATP (for determining ATP Km)

-

Test compounds (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation vials

-

Scintillation fluid

-

Microcentrifuge tubes

-

Incubator or water bath at 30°C

-

Phosphorimager or scintillation counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 20 μL final volume, this typically consists of:

-

17.8 μL of a master mix containing kinase buffer, substrate, and kinase enzyme.

-

0.2 μL of the test compound in DMSO (or DMSO alone for control).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[6]

-

-

Initiate Reaction: Add 2 μL of the ATP mixture (containing both unlabeled and [γ-³²P]ATP) to initiate the reaction.[6] The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[6]

-

Spotting: Stop the reaction by spotting a portion (e.g., 10 μL) of the reaction mixture onto a sheet of P81 phosphocellulose paper.[7]

-

Washing: Wash the P81 paper three to four times with wash buffer to remove unincorporated [γ-³²P]ATP.[7]

-

Drying: Air dry the P81 paper completely.

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. Alternatively, expose the P81 paper to a phosphor screen and quantify the signal using a phosphorimager.[6]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust, high-throughput method that measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT)[8]

-

Test compounds (dissolved in DMSO)

-

HTRF® detection reagents:

-

Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

HTRF® detection buffer (contains EDTA to stop the reaction)

-

Low-volume 384-well plates

-

HTRF®-compatible microplate reader

Protocol:

-

Compound Dispensing: Dispense 0.5 µL of the test compounds or DMSO into the wells of a 384-well plate.[9]

-

Enzyme Addition: Add 5.5 µL of the kinase enzyme diluted in kinase reaction buffer to each well.[9]

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.[9]

-

Substrate and ATP Addition: Add 2 µL of the biotinylated substrate followed by 2 µL of ATP to initiate the kinase reaction.[9]

-

Kinase Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 10 or 30 minutes) at room temperature.[9]

-

Detection Reagent Addition: Add 10 µL of the pre-mixed HTRF® detection reagents (Eu³⁺-cryptate labeled antibody and Streptavidin-XL665) in detection buffer to stop the reaction and initiate the detection process.[9][10]

-

Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for the formation of the FRET complex.[9]

-

Signal Reading: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).[9]

-

Data Analysis: Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.[9] The signal is proportional to the amount of phosphorylated substrate. Determine IC50 values as described for the radiometric assay.

Computational Approaches in Scaffold Discovery

Computational methods are indispensable tools in modern drug discovery for identifying and optimizing novel hinge-binding scaffolds.

-

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the kinase active site to dock large libraries of virtual compounds.[11] Compounds are scored based on their predicted binding affinity and interactions with key residues, particularly those in the hinge region. This method has been successfully used to identify novel chemical entities in the crowded chemical space of kinase inhibitors.[1]

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for binding to the kinase hinge region. These models can be used to rapidly screen virtual libraries for compounds that match the pharmacophore, identifying diverse scaffolds with the potential for hinge-binding.[11]

-

Scaffold Hopping: This strategy aims to identify isosteric replacements for a known hinge-binding scaffold while retaining the key binding interactions. Computational techniques, including deep learning and generative models, are increasingly being employed to explore novel chemical space and design new scaffolds with improved properties.

Visualizing Key Concepts in Kinase Inhibitor Discovery

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts discussed in this guide.

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.

Caption: The B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/C9MD00519F [pubs.rsc.org]

- 3. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cell-based Assays for Determining the Activity of BTK Inhibitor 19

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][3] BTK inhibitors, such as the highly selective, covalent inhibitor "BTK inhibitor 19," have emerged as a promising class of drugs.[4] This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound and other similar compounds.

Core Concepts in BTK Inhibition Assays

The efficacy of a BTK inhibitor is typically assessed through a series of in vitro cell-based assays that measure its ability to engage the target, inhibit its downstream signaling, and ultimately affect cellular processes like proliferation and survival. Key assays include:

-

Target Engagement Assays: These assays confirm that the inhibitor binds to BTK within a cellular context.

-

Signaling Pathway Inhibition Assays: These methods, such as Western blotting for phosphorylated BTK, measure the inhibitor's ability to block the kinase activity of BTK and its downstream signaling cascade.

-

Functional Cellular Assays: These assays, including cell proliferation and apoptosis assays, determine the ultimate biological consequence of BTK inhibition on cancer cells.

Data Presentation: Quantitative Analysis of BTK Inhibitor Activity

The following table summarizes the inhibitory activity of this compound in a biochemical assay and provides representative data for other covalent BTK inhibitors in cell-based assays to offer a comparative perspective on expected cellular potency.

| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Biochemical Kinase Assay | - | IC50 | 2.7 nM | [4] |

| Ibrutinib | Cell Proliferation | Ramos | IC50 | 0.87 µM | [4] |

| Ibrutinib | Cell Proliferation | Raji | IC50 | 5.2 µM | [4] |

| QL47 | BTK Autophosphorylation (pY223) | Ramos | EC50 | 475 nM | [5][6] |

| QL47 | PLCγ2 Phosphorylation (pY759) | Ramos | EC50 | 318 nM | [5][6] |

| QL47 | Cell Proliferation | Ramos | GI50 | 370 nM | [5][6] |

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and GI50 (half-maximal growth inhibition) are measures of inhibitor potency. Data for ibrutinib and QL47 are provided as representative examples of covalent BTK inhibitors in common B-cell lymphoma cell lines.

Experimental Protocols

1. Cellular BTK Autophosphorylation Assay via Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on BTK autophosphorylation at tyrosine 223 (Tyr223) in a B-cell lymphoma cell line, such as Ramos.

Materials:

-

Ramos (or other suitable B-cell lymphoma) cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Anti-human IgM antibody

-

Phosphatase and protease inhibitor cocktails

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-BTK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density and allow them to grow overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO (vehicle control) for 2 hours.

-

-

BCR Stimulation:

-

Stimulate the B-cell receptor pathway by adding anti-human IgM (e.g., 10 µg/mL) to the cell culture and incubate for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.

-

2. Cell Viability Assay (CellTiter-Glo®)

This protocol measures the anti-proliferative effect of this compound on B-cell lymphoma cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Ramos or Raji B-cell lymphoma cell lines

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed Ramos or Raji cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted inhibitor to the wells. Include wells with DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (DMSO) and plot the results as a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BTK Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Experimental Workflow for Cell Viability Assay.

References

- 1. promega.com [promega.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of BTK Inhibitor 19 in Lymphoma Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell development, activation, and proliferation.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target in various B-cell malignancies, including several types of lymphoma.[1][2][3] BTK inhibitors function by interfering with the BCR signaling pathway, which, when dysregulated, can lead to uncontrolled B-cell proliferation and the development of lymphoma.[2] By blocking BTK, these inhibitors can halt B-cell division and induce cell death.[2] This document provides detailed application notes and protocols for the use of BTK Inhibitor 19, a potent and selective covalent inhibitor of BTK, in lymphoma cell culture studies.

This compound, like other covalent BTK inhibitors, works by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding domain of the BTK enzyme.[3] This action effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream targets and thereby inhibiting the pro-survival signaling cascades that are constitutively active in many B-cell lymphomas.[3]

Mechanism of Action

Upon activation of the B-cell receptor, a signaling cascade is initiated that involves the phosphorylation of several key proteins. BTK is a central player in this pathway. Its activation leads to the stimulation of downstream pathways such as phosphoinositide 3-kinase (PI3K)-AKT, phospholipase Cγ2 (PLCγ2), and subsequently the activation of transcription factors like NF-κB and ERK1/2.[3] These pathways are crucial for promoting B-cell survival, differentiation, and proliferation.[3] In many B-cell malignancies, the BCR pathway is constitutively active, providing a continuous survival signal to the cancer cells.[3]

This compound specifically targets and inhibits the kinase activity of BTK, thereby disrupting this entire downstream signaling cascade. This disruption leads to a reduction in the pro-survival signals and ultimately induces apoptosis in lymphoma cells.

Figure 1: Simplified BTK signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various lymphoma cell lines.

Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | This compound IC50 (nM) | Ibrutinib IC50 (nM) |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 8 | 15 |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | >1000 | >1000 |

| MCL-RL | Mantle Cell Lymphoma (MCL) | 12 | 25 |

| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 10 | 20 |

IC50 values were determined after 72 hours of continuous exposure to the inhibitors.

Table 2: Induction of Apoptosis by this compound in Lymphoma Cell Lines

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |

| TMD8 | Vehicle Control | 5.2 ± 1.1 |

| This compound (50 nM) | 45.8 ± 3.5 | |

| MCL-RL | Vehicle Control | 4.8 ± 0.9 |

| This compound (50 nM) | 52.1 ± 4.2 |

% Apoptotic cells were measured by flow cytometry after 48 hours of treatment.

Table 3: Inhibition of BTK Phosphorylation by this compound

| Cell Line | Treatment (Concentration) | p-BTK (Y223) Inhibition (%) |

| TMD8 | This compound (100 nM) | 92 ± 5 |

| MCL-RL | This compound (100 nM) | 88 ± 7 |

Inhibition of BTK autophosphorylation at Tyr223 was determined by Western blot analysis after 4 hours of treatment.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lymphoma cell culture.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Novel BTK Inhibitors

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the experimental stages of novel Bruton's tyrosine kinase (BTK) inhibitor development.

Frequently Asked Questions (FAQs)

Q1: My novel BTK inhibitor shows poor aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and crystalline form. Based on these properties, you can select an appropriate solubility enhancement strategy. For instance, weakly basic or acidic compounds are good candidates for salt formation to improve solubility. Highly lipophilic compounds may benefit from lipid-based formulations.

Q2: What are the most common strategies to improve the solubility of BTK inhibitors?

A2: Several strategies can be employed, broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension) and converting the crystalline form to a more soluble amorphous state, often through amorphous solid dispersions (ASDs). Chemical modifications involve forming salts or prodrugs. Other successful approaches include the use of co-solvents, cyclodextrins, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).

Q3: How do I choose the best solubility enhancement technique for my specific BTK inhibitor?

A3: The choice of technique depends on the specific properties of your BTK inhibitor.

-

For ionizable compounds: Salt formation is often a viable first approach.

-

For compounds with high melting points and poor glass-forming ability: Nanosuspension can be a good option.

-

For compounds that can form a stable amorphous phase: Amorphous solid dispersions with a suitable polymer carrier can significantly increase aqueous solubility.

-

For highly lipophilic compounds: Lipid-based formulations, such as SEDDS, can be very effective.

-

If the parent molecule has functional groups that can be chemically modified: A prodrug approach can be designed to improve solubility and then release the active drug in vivo.

Q4: Can a combination of techniques be used?

A4: Yes, a combination of techniques can be highly effective. For example, a nanosuspension of an amorphous solid dispersion can be prepared to leverage the benefits of both increased surface area and higher energy state of the amorphous form.

Troubleshooting Guide

| Issue Encountered | Potential Cause | Suggested Solution(s) |

| Low dissolution rate despite adequate thermodynamic solubility. | Poor wettability of the drug powder. | 1. Reduce particle size through micronization or nanosuspension. 2. Incorporate a surfactant in the formulation. 3. Formulate as a solid dispersion with a hydrophilic carrier. |

| Precipitation of the BTK inhibitor upon dilution of a stock solution in aqueous buffer. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | 1. Incorporate a precipitation inhibitor (e.g., a polymer like HPMC or PVP) in the formulation. 2. For in vitro assays, consider using a lower concentration or adding a solubilizing excipient like cyclodextrin to the buffer. |

| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration in the cell culture medium. Precipitation of the compound in the medium. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent. 2. Visually inspect for any precipitation after adding the compound to the media. 3. Consider using a formulation approach, such as a cyclodextrin complex, to improve solubility in the assay medium. |

| Low oral bioavailability in animal studies despite good in vitro solubility. | Poor permeability, first-pass metabolism, or in vivo precipitation. | 1. Investigate the permeability of the compound using in vitro models like Caco-2 assays. 2. If first-pass metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or structural modifications to block metabolic sites. 3. If in vivo precipitation is suspected, consider enabling formulations like amorphous solid dispersions or lipid-based systems that can maintain supersaturation in the gastrointestinal tract.[1] |

Data Presentation: Solubility of BTK Inhibitors

The following tables summarize quantitative data on the solubility of various BTK inhibitors, demonstrating the impact of different enhancement strategies.

Table 1: Solubility of Ibrutinib with Different Formulations

| Formulation | Solvent/Medium | Solubility | Reference(s) |

| Crystalline Ibrutinib (Form A) | Water (pH 8) | ~0.013 mg/mL | [2] |

| Crystalline Ibrutinib (Form A) | 0.1M HCl (pH 1.2) | 2.07 mg/mL | [2] |

| Ibrutinib Hydrochloride | 0.1M HCl (pH 1.2) | 7.37 mg/mL | [2] |

| Ibrutinib Hydrochloride | Water (pH 4.5, 37°C, 24h) | 0.46 mg/mL | [2] |

| Ibrutinib Hydrochloride | Water (pH 6.8, 37°C, 24h) | 0.41 mg/mL | [2] |

| Amorphous Ibrutinib | PBS (pH 6.8) | Increased compared to crystalline form | [3] |

| Co-amorphous Ibrutinib-Saccharin | Aqueous Media | 4.0-7.7 times higher than crystalline Form A | [4] |

| Ibrutinib Solvates | Aqueous Media | 3.1-6.6 times higher than crystalline Form A | [5] |

| Ibrutinib in SEDDS (Optimized) | 0.1N HCl | 84.22% release vs 54.98% for pure drug | [6] |

Table 2: Solubility of Acalabrutinib with Different Formulations

| Formulation | Solvent/Medium | Solubility | Reference(s) |

| Crystalline Acalabrutinib | Elevated Gastric pH | Low solubility | [7][8] |

| Amorphous Solid Dispersion (50% with HPMCAS-H) | pH 6.0 | 5.6-fold higher than crystalline form | |

| Amorphous Solid Dispersion Tablet | High Gastric pH | Outperformed crystalline form by 2.4-fold in vivo | [7] |

Table 3: Solubility of a Novel BTK Inhibitor Prodrug

| Compound | Medium | Solubility (µM) | Reference(s) |

| Parent Compound | FaSSIF (pH 6.5) | 7.02 | [9] |

| Prodrug 5a (with piperizine) | Aqueous Buffer | 88 | [9] |

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general procedure for preparing an ASD of a novel BTK inhibitor.

Materials:

-

Novel BTK inhibitor

-

Polymer carrier (e.g., HPMCAS, PVP, Soluplus®)

-

Organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture)

-

Spray dryer apparatus

Procedure:

-

Solution Preparation: Dissolve the BTK inhibitor and the polymer carrier in the selected organic solvent. The ratio of drug to polymer needs to be optimized for physical stability and dissolution enhancement. A common starting point is a 1:1 or 1:3 drug-to-polymer ratio by weight. The total solid concentration in the solution typically ranges from 2% to 10% (w/v).

-

Spray Dryer Setup: Set up the spray dryer with the appropriate nozzle and cyclone. Optimize the process parameters, including inlet temperature, atomization pressure, and feed rate. These parameters will depend on the solvent system and the desired particle characteristics.

-

Spray Drying: Feed the solution into the spray dryer. The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

-

Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum at an elevated temperature (below the glass transition temperature of the ASD) to remove any residual solvent.

-

Characterization: Characterize the prepared ASD for its amorphous nature (using techniques like PXRD and DSC), purity (by HPLC), and dissolution properties.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol describes the preparation of a nanosuspension to enhance the dissolution rate of a poorly soluble BTK inhibitor.

Materials:

-

Novel BTK inhibitor

-

Stabilizer(s) (e.g., HPMC, Tween 80, Poloxamer 188)

-

Milling media (e.g., yttria-stabilized zirconium oxide beads)

-

Purified water

-

High-energy media mill

Procedure:

-

Pre-suspension Preparation: Disperse the BTK inhibitor powder in an aqueous solution containing the stabilizer(s). The stabilizer is crucial to prevent particle aggregation.

-

Milling: Add the pre-suspension and the milling media to the milling chamber.

-

Particle Size Reduction: Operate the mill at a high speed for a specified duration. The high energy and shear forces generated by the colliding beads will break down the drug crystals into nanoparticles. The milling time needs to be optimized to achieve the desired particle size.

-

Separation: Separate the nanosuspension from the milling media.

-

Characterization: Characterize the nanosuspension for particle size and distribution (e.g., by dynamic light scattering), physical stability (zeta potential), and dissolution rate.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to formulate a liquid SEDDS for a lipophilic BTK inhibitor.

Materials:

-

Novel BTK inhibitor

-

Oil (e.g., Capryol 90, Labrafil M 1944 CS)

-

Surfactant (e.g., Cremophor EL, Tween 80)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

-

Excipient Screening: Determine the solubility of the BTK inhibitor in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.

-

Constructing Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Construct a pseudo-ternary phase diagram by titrating these mixtures with water and observing the formation of emulsions. The goal is to identify the self-emulsifying region that forms fine, stable nano- or microemulsions.

-